Methyl mandelate

Description

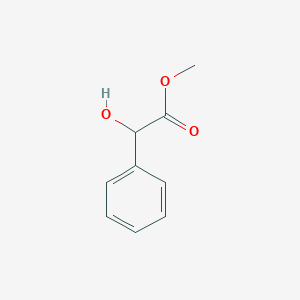

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871907 | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-87-6, 771-90-4 | |

| Record name | (±)-Methyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (±)-glycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-Methyl Mandelate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-Methyl mandelate , a chiral ester of mandelic acid, is a versatile and valuable building block in modern organic synthesis. Its unique stereochemical properties make it an indispensable tool in the development of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth overview of the properties, uses, and relevant experimental methodologies associated with (R)-(-)-Methyl mandelate, tailored for professionals in research and drug development.

Core Properties of (R)-(-)-Methyl Mandelate

(R)-(-)-Methyl mandelate is a white to off-white solid at room temperature, characterized by its specific optical rotation.[1][2] Its physical and chemical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 20698-91-3 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White to off-white solid/powder or colorless to pale yellow liquid | [1][2] |

| Melting Point | 56-58 °C | [3] |

| Boiling Point | 258.1 °C at 760 mmHg | [3] |

| Density | 1.182 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

Optical Properties

| Property | Value | References |

| Specific Rotation ([α]D) | -146° (c=2, MeOH) | [5] |

| Enantiomeric Purity | Typically ≥98% | [2] |

Key Applications in Research and Development

The utility of (R)-(-)-Methyl mandelate spans several critical areas of chemical synthesis and analysis.

Chiral Synthesis

As a chiral building block, (R)-(-)-Methyl mandelate is a key intermediate in the asymmetric synthesis of a wide range of complex molecules.[2] Its predefined stereocenter allows for the construction of specific stereoisomers, which is crucial for the efficacy and safety of many pharmaceutical compounds.[2] For instance, it has been utilized in the synthesis of (-)-Maoecrystal V, an ent-kauranoid analogue with selective and potent cytotoxic activity.[4]

Chiral Resolving Agent

While mandelic acid itself is more commonly cited as a resolving agent, the principle of using chiral acids or their derivatives to resolve racemic mixtures is a fundamental application. (R)-(-)-Mandelic acid, the precursor to the methyl ester, is widely used for the resolution of racemic amines and other bases through the formation of diastereomeric salts.[6] These salts, having different physical properties, can be separated by fractional crystallization. The resolved enantiomer can then be liberated from the salt.

Flavor and Fragrance Industry

(R)-(-)-Methyl mandelate possesses a pleasant, fruity odor, which makes it a valuable ingredient in the formulation of flavors and fragrances.[1]

Analytical Chemistry

In analytical settings, (R)-(-)-Methyl mandelate can be used as a chiral derivatizing agent.[2] By reacting it with a racemic mixture, diastereomers are formed that can be separated and quantified using standard chromatographic techniques such as HPLC or GC, allowing for the determination of the enantiomeric composition of the original mixture.

Experimental Protocols

Synthesis of (R)-(-)-Methyl Mandelate via Asymmetric Reduction

A common and efficient method for the synthesis of (R)-(-)-Methyl mandelate is the asymmetric reduction of methyl benzoylformate using a biocatalyst, such as Saccharomyces cerevisiae (baker's yeast).[2]

Materials:

-

Methyl benzoylformate

-

Saccharomyces cerevisiae (fresh baker's yeast)

-

Glucose (or other carbon source)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Appropriate glassware for fermentation and extraction

Procedure:

-

Yeast Culture Preparation: A suspension of Saccharomyces cerevisiae is prepared in a buffered aqueous solution containing a carbon source like glucose. The culture is typically incubated at a controlled temperature (e.g., 30°C) and pH (e.g., 5.0) for a specific period to ensure cell viability and enzymatic activity.

-

Substrate Addition: Methyl benzoylformate is added to the yeast culture. The concentration of the substrate is a critical parameter and should be optimized (e.g., 22 g/L).

-

Bioreduction: The reaction mixture is incubated with agitation for a set duration (e.g., 36 hours) to allow for the enzymatic reduction of the keto group to a hydroxyl group, yielding (R)-(-)-Methyl mandelate.

-

Extraction: After the reaction is complete, the yeast cells are removed by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (R)-(-)-Methyl mandelate can be further purified by techniques such as column chromatography or recrystallization to achieve high enantiomeric and chemical purity.

Workflow for Asymmetric Reduction of Methyl Benzoylformate

References

- 1. Buy Methyl mandelate | 4358-87-6 [smolecule.com]

- 2. Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-(+)-Methyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Methyl mandelate, a chiral ester of mandelic acid, is a pivotal building block in modern organic and medicinal chemistry. Its stereospecific structure makes it an invaluable intermediate in the asymmetric synthesis of a wide array of pharmaceutical compounds, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its critical application in chiral resolution, particularly relevant to drug development.

(S)-(+)-Methyl mandelate is recognized for its role as a chiral precursor, enabling the synthesis of enantiomerically pure drugs, which often leads to improved efficacy and reduced side effects.[1] Its applications also extend to the flavor and fragrance industry, where it contributes to the sensory profile of various products.

Core Data and Structure

The fundamental properties of (S)-(+)-Methyl mandelate are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Chemical Structure:

Figure 1: Chemical structure of (S)-(+)-Methyl mandelate with the chiral center indicated.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

| CAS Number | 21210-43-5 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 56-58 °C | [2] |

| Boiling Point | 138 °C at 16 mmHg | [2] |

| Optical Rotation [α]D²⁰ | +142° to +144° (c=1 or 2 in Methanol) | [1][2] |

| Purity (HPLC) | ≥98% | [1] |

| Solubility | Soluble in chloroform and methanol. | [2] |

| InChI Key | ITATYELQCJRCCK-QMMMGPOBSA-N | [2] |

| SMILES | COC(=O)--INVALID-LINK--c1ccccc1 | [3] |

Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.43-7.33 | m | 5H (Aromatic C-H) |

| 5.18 | d | 1H (CH-OH) | |

| 3.76 | s | 3H (O-CH₃) | |

| 3.45 | d | 1H (O-H) | |

| ¹³C NMR | ~170-175 | - | C=O (Ester) |

| ~135-140 | - | Aromatic C (Quat.) | |

| ~125-130 | - | Aromatic CH | |

| ~70-75 | - | CH-OH | |

| ~50-55 | - | O-CH₃ |

Note: NMR data are representative and may vary slightly based on solvent and experimental conditions. For authoritative spectra, refer to sources such as ChemicalBook[3] and PubChem[4].

Experimental Protocols

Synthesis of (S)-(+)-Methyl Mandelate from (S)-(+)-Mandelic Acid

A common and efficient method for the preparation of (S)-(+)-Methyl mandelate is the esterification of (S)-(+)-mandelic acid. Below is a detailed protocol using thionyl chloride, which readily forms the ester under mild conditions.

Protocol: Esterification using Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve (S)-(+)-mandelic acid (0.1 mol) in anhydrous methanol (200 mL).

-

Reagent Addition: Cool the stirred solution to -30°C using a suitable cooling bath. Slowly add thionyl chloride (0.11 mol) dropwise, ensuring the temperature remains at -30°C.

-

Reaction Progression: Continue stirring the reaction mixture at -30°C for 15 minutes after the addition is complete. Then, allow the mixture to warm to room temperature and stir for 48 hours.

-

Work-up:

-

Remove the solvent by concentration under reduced pressure (rotary evaporation).

-

To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is adjusted to 9. This step neutralizes any remaining acid.

-

Extract the aqueous layer with diethyl ether (5 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The final product can be further purified by recrystallization or vacuum distillation to afford (S)-(+)-Methyl mandelate as a white crystalline solid.[2]

-

Figure 2: Workflow for the synthesis of (S)-(+)-Methyl mandelate.

Application in Drug Development: Chiral Resolution

(S)-(+)-Methyl mandelate's precursor, (S)-(+)-mandelic acid, is a highly effective chiral resolving agent. It is used to separate enantiomers of racemic amines through the formation of diastereomeric salts, which can be separated by fractional crystallization. This is a crucial step in the synthesis of many single-enantiomer drugs.

Case Study: Resolution of Racemic Tomoxetine

A key step in the synthesis of the selective norepinephrine reuptake inhibitor Atomoxetine (the (R)-enantiomer of Tomoxetine) involves the resolution of the racemic tomoxetine base using (S)-(+)-mandelic acid.[5]

Experimental Logic and Workflow:

-

Diastereomeric Salt Formation: Racemic (R/S)-tomoxetine is reacted with an enantiomerically pure acid, (S)-(+)-mandelic acid. This acid-base reaction forms a mixture of two diastereomeric salts: (R)-tomoxetine-(S)-mandelate and (S)-tomoxetine-(S)-mandelate.

-

Fractional Crystallization: These diastereomers have different physical properties, including solubility. In a carefully chosen solvent system (e.g., a mixture of toluene and methanol), the (R)-tomoxetine-(S)-mandelate salt is significantly less soluble and preferentially crystallizes out of the solution.[6]

-

Isolation: The crystallized, diastereomerically pure salt is isolated by filtration. Seeding with pure crystals of the desired salt can be employed to initiate and improve the efficiency of the crystallization.[5]

-

Liberation of the Free Base: The isolated salt is then treated with a base (e.g., sodium hydroxide) to neutralize the mandelic acid. This breaks the salt and liberates the enantiomerically pure (R)-(-)-tomoxetine, which can then be extracted and used in the final steps of Atomoxetine synthesis.

Figure 3: Chiral resolution workflow of racemic tomoxetine using (S)-(+)-mandelic acid.

Conclusion

(S)-(+)-Methyl mandelate is more than a simple chemical intermediate; it is an enabling tool for stereoselective synthesis. Its well-defined physical properties and reliable synthetic routes make it a staple in both academic research and industrial-scale pharmaceutical production. The ability of its parent acid to facilitate efficient chiral resolutions, as demonstrated in the synthesis of Atomoxetine, underscores its profound importance in the development of modern, enantiomerically pure therapeutics. This guide provides the core technical information required for professionals to effectively utilize this versatile chiral building block.

References

- 1. (S)-(+)-Methyl mandelate | 21210-43-5 [chemicalbook.com]

- 2. (S)-(+)-Methyl mandelate(21210-43-5) 13C NMR [m.chemicalbook.com]

- 3. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine - Google Patents [patents.google.com]

- 5. US7439399B2 - Processes for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 6. WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents [patents.google.com]

Methyl DL-mandelate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl DL-mandelate

This guide provides a comprehensive overview of the physical and chemical properties of Methyl DL-mandelate, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and a visual representation of a typical experimental workflow.

Core Physical and Chemical Properties

Methyl DL-mandelate is the methyl ester of DL-mandelic acid, a racemic mixture of the (R)- and (S)-enantiomers. It is a white to slightly yellow crystalline solid.[1]

Table 1: General and Physical Properties of Methyl DL-mandelate

| Property | Value | Source(s) |

| Chemical Name | methyl 2-hydroxy-2-phenylacetate | [2][3] |

| Synonyms | (±)-Methyl mandelate, DL-Mandelic acid methyl ester | [4][5] |

| CAS Number | 4358-87-6 (current), 771-90-4 (deprecated) | [2][3] |

| Molecular Formula | C₉H₁₀O₃ | [6] |

| Molecular Weight | 166.17 g/mol | [4][7] |

| Appearance | White to slightly yellow crystalline solid | [1] |

| Melting Point | 54-58 °C | |

| Boiling Point | 258.1 ± 0.0 °C at 760 mmHg; 135 °C at 12 mmHg | [6][7] |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7][8] |

Table 2: Solubility and Chromatographic Data of Methyl DL-mandelate

| Property | Value | Source(s) |

| Solubility | Soluble in methanol (0.1 g/mL, clear) | [6][9] |

| LogP | 0.893 | [4][6] |

| Topological Polar Surface Area | 46.53 Ų | [4][9] |

Chemical Reactivity and Stability

Methyl DL-mandelate exhibits reactivity typical of an ester and a secondary alcohol.

-

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield mandelic acid and methanol.

-

Oxidation: The secondary alcohol group can be oxidized to a ketone, forming methyl phenylglyoxylate.

-

Stability: It should be stored in a dry, sealed container at room temperature.[1]

Experimental Protocols

Synthesis: Fischer-Speier Esterification of DL-Mandelic Acid

This protocol describes the synthesis of Methyl DL-mandelate from DL-mandelic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

DL-Mandelic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-mandelic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

Purification: Recrystallization

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which Methyl DL-mandelate is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of hexane and ethyl acetate can be effective.[13]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.[14]

-

Drying: Dry the crystals under vacuum.

Analysis: Gas Chromatography (GC)

This method is suitable for the chiral separation of the enantiomers of methyl mandelate.

Instrumentation and Conditions:

-

Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness

-

Oven Temperature: 140 °C (isothermal)

-

Injector Temperature: 250 °C

-

Detector: Flame Ionization Detector (FID) at 250 °C

-

Carrier Gas: Helium at 30 psi

-

Expected Elution Order: S(+)-methyl mandelate followed by R(-)-methyl mandelate.

Analysis: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Filter the solution if any solid particles are present to ensure good spectral resolution.

Expected Chemical Shifts (in CDCl₃):

-

¹H NMR: Signals corresponding to the aromatic protons, the methine proton (CH-OH), the hydroxyl proton, and the methyl ester protons are expected. The chemical shifts of solvent residual peaks and water should be noted for accurate interpretation.[15]

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, the methine carbon, and the methyl ester carbon are anticipated.[16]

Analysis: FTIR Spectroscopy

Sample Preparation:

-

For a solid sample, a KBr pellet or nujol mull can be prepared.

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.

Expected Absorptions:

-

A broad peak corresponding to the O-H stretch of the hydroxyl group.

-

A strong absorption band for the C=O stretch of the ester group.

-

Peaks in the aromatic region for C-H and C=C stretching.

-

Signals corresponding to C-O stretching.[17]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and purification of Methyl DL-mandelate.

Caption: Synthesis and purification workflow for Methyl DL-mandelate.

References

- 1. Methyl DL-mandelate | 4358-87-6 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Methyl DL-Mandelate | 4358-87-6 | TCI AMERICA [tcichemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. DL-扁桃酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methyl DL -mandelate 97 4358-87-6 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. METHYL DL-MANDELATE(771-90-4) 13C NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

The Stereochemical Nuances of Methyl Mandelate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl mandelate, a chiral ester of mandelic acid, is a pivotal building block in the asymmetric synthesis of a wide array of pharmaceuticals and other biologically active molecules. Its stereochemistry, defined by the spatial arrangement of the hydroxyl and phenyl groups around the chiral carbon center, dictates its reactivity and biological interactions. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, focusing on its synthesis, resolution, and characterization, with a particular emphasis on enzymatic and asymmetric catalytic methods for obtaining enantiomerically pure forms.

Physicochemical Properties of this compound Enantiomers

The two enantiomers of this compound, (R)-(-)-methyl mandelate and (S)-(+)-methyl mandelate, exhibit identical physical properties in a non-chiral environment, such as melting point and boiling point. However, their interaction with plane-polarized light, known as optical activity, is equal in magnitude but opposite in direction. This defining characteristic, along with other key physical properties, is summarized in Table 1.

| Property | (R)-(-)-Methyl Mandelate | (S)-(+)-Methyl Mandelate | Racemic (DL)-Methyl Mandelate |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |

| Melting Point | 56-58 °C[1] | 56-58 °C[2] | 54-56 °C[3] |

| Boiling Point | 138 °C / 16 mmHg | 138 °C / 16 mmHg[2] | 135 °C / 12 mmHg[3] |

| Specific Rotation ([α]D) | -146° (c=2, MeOH)[1] | +144° (c=1, MeOH)[4] | 0° |

| Appearance | White crystalline powder | White crystalline powder | White to slightly yellow crystals |

| Solubility | Sparingly soluble in chloroform and methanol[1] | Sparingly soluble in chloroform and methanol[2] | Soluble in methanol (0.1 g/mL)[3] |

Synthesis of Enantiomerically Pure this compound

The production of enantiomerically pure this compound is crucial for its application in the pharmaceutical industry. Several strategies have been developed to achieve high enantiomeric excess (ee), primarily falling into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic this compound

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Lipases are the most extensively used enzymes for the kinetic resolution of mandelic acid esters due to their high enantioselectivity, broad substrate specificity, and stability in organic solvents. The principle of lipase-catalyzed kinetic resolution involves the selective hydrolysis or transesterification of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

A general workflow for enzymatic kinetic resolution is depicted below:

Caption: General workflow for the enzymatic kinetic resolution of this compound.

The mechanism of lipase-catalyzed hydrolysis of an ester, such as this compound, proceeds through a "Ping-Pong Bi-Bi" mechanism involving a catalytic triad (typically Ser-His-Asp/Glu) in the enzyme's active site.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed ester hydrolysis.[5]

Table 2 summarizes the performance of various lipases in the kinetic resolution of this compound and related esters.

| Lipase Source | Substrate | Reaction Type | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of Product | ee (%) of Substrate | Reference |

| Candida antarctica B (CAL-B), immobilized | Racemic this compound | Hydrolysis | - | - | - | - | 96 (R-mandelic acid) | - | [6] |

| Candida antarctica B (Novozym 435) | Racemic this compound | Hydrolysis | Non-aqueous | - | 24 | - | - | 78 (R-methyl mandelate) | [7] |

| Pseudomonas cepacia | Racemic 4-chloro-mandelic acid | Transesterification | MTBE | 55 | 18 | 47.6 | 98.7 | - | [8] |

| Cell surface-displayed lipase (E. coli) | Racemic this compound | Hydrolysis | - | 37 | 36 | - | 99 (S-mandelic acid) | 33 | [9] |

| Pseudomonas cepacia | Racemic 3-phenylbutanoate | Hydrolysis | - | - | - | - | >94 | - | [10] |

| Candida antarctica B (Novozym 435) | Racemic benzyl mandelate | Transesterification | Toluene | 40 | 24 | ~50 | >99 (R-benzyl mandelate) | - | [11] |

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the 50% theoretical yield limitation of kinetic resolution.

The enantioselective reduction of methyl benzoylformate to this compound is a prominent asymmetric synthesis route. This transformation can be achieved using biocatalysts or chemical catalysts.

Biocatalytic Reduction: Whole cells of microorganisms, such as Saccharomyces cerevisiae, can efficiently catalyze the asymmetric reduction of methyl benzoylformate to (R)-(-)-methyl mandelate with high conversion and enantioselectivity.

Experimental Protocol: Asymmetric Reduction of Methyl Benzoylformate using Saccharomyces cerevisiae

-

Strain Selection: Saccharomyces cerevisiae 21 is selected as the optimal strain.

-

Reaction Conditions:

-

Substrate Concentration: 22 g/L methyl benzoylformate

-

Cell Concentration: 150 g/L Saccharomyces cerevisiae

-

Temperature: 30°C

-

pH: 5.0

-

Reaction Time: 36 hours

-

-

Results:

-

Conversion: 99.4%

-

Enantiomeric Excess (ee) of (R)-(-)-methyl mandelate: 99.9%[7]

-

Recent advancements in organocatalysis have provided powerful tools for the asymmetric synthesis of chiral molecules. An enantioselective one-pot synthesis of (R)-methyl mandelate has been developed based on a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening hydrolysis sequence. This method utilizes commercially available reagents and an epi-quinine-derived urea as the organocatalyst. While a detailed experimental protocol is beyond the scope of this guide, this approach highlights the potential of organocatalysis in producing highly valuable mandelic acid derivatives from simple aldehyde feedstocks.

Analytical Methods for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess is paramount in the synthesis and application of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable techniques for separating and quantifying the enantiomers of this compound.

Chiral Gas Chromatography (GC)

Chiral GC offers excellent resolution for volatile compounds like this compound. Cyclodextrin-based chiral stationary phases are widely used for this purpose.

Experimental Protocol: Chiral GC Analysis of this compound Enantiomers

-

Method 1:

-

Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness

-

Oven Temperature: 140 °C

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 250 °C

-

Carrier Gas: Helium, 30 psi

-

Elution Order: 1. (S)-(+)-methyl mandelate, 2. (R)-(-)-methyl mandelate[12]

-

-

Method 2:

-

Column: Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm film thickness

-

Oven Temperature: 140 °C

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 250 °C

-

Carrier Gas: Helium, 30 psi

-

Elution Order: 1. (R)-(-)-methyl mandelate, 2. (S)-(+)-methyl mandelate

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for the separation of a wide range of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving mandelic acid derivatives. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

Conclusion

The stereochemistry of this compound is a critical aspect that governs its utility as a chiral synthon in the pharmaceutical and fine chemical industries. This guide has provided an in-depth overview of the synthesis of enantiomerically pure this compound, with a focus on enzymatic kinetic resolution and asymmetric synthesis. The detailed experimental protocols and tabulated data offer valuable insights for researchers and professionals in the field of drug development. The continued development of novel and efficient catalytic systems, coupled with robust analytical techniques for enantiomeric excess determination, will undoubtedly expand the applications of this versatile chiral building block.

References

- 1. (R)-(-)-Methyl mandelate CAS#: 20698-91-3 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl DL-mandelate | 4358-87-6 [chemicalbook.com]

- 4. Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.org.co [scielo.org.co]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. almacgroup.com [almacgroup.com]

- 11. benchchem.com [benchchem.com]

- 12. Sigma-Aldrich [sigmaaldrich.com]

Methyl Mandelate: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl mandelate, the methyl ester of mandelic acid, stands as a cornerstone in asymmetric synthesis. Its inherent chirality, coupled with the synthetic accessibility of both of its enantiomers, makes it an invaluable precursor and reagent in the preparation of a wide array of enantiomerically pure compounds, particularly within the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of this compound's synthesis, applications, and the experimental methodologies that underpin its use as a critical chiral building block.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiopure this compound is paramount for its successful application in asymmetric synthesis. The two primary strategies to achieve this are the kinetic resolution of racemic this compound and the asymmetric reduction of a prochiral precursor.

Enzymatic Kinetic Resolution

Kinetic resolution leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of racemic this compound.[3][4] In this process, one enantiomer is preferentially acylated or hydrolyzed by the enzyme, leaving the unreacted enantiomer in high enantiomeric excess. Lipases such as Novozym 435 (immobilized Candida antarctica lipase B) are widely employed for this purpose due to their high efficiency and selectivity.[3][4]

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Benzyl Mandelate [3]

| Lipase | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Yield of (R)-Benzyl Mandelate (%) | Enantiomeric Excess (ee) of (R)-Benzyl Mandelate (%) |

| Novozym 435 | Racemic Mandelic Acid, Benzyl Alcohol | Toluene | 50 | 72 | 40-45 | >95 |

| Lipase from Rhizomucor miehei | Racemic Mandelic Acid, Benzyl Alcohol | Methyl tert-butyl ether (MTBE) | 40 | 96 | 35-40 | >92 |

Asymmetric Reduction of Methyl Benzoylformate

An alternative and highly efficient route to enantiopure this compound is the asymmetric reduction of the prochiral ketone, methyl benzoylformate. This transformation can be achieved using biocatalysts, such as whole yeast cells (Saccharomyces cerevisiae), or with chiral chemical reducing agents.[4][5] The enzymatic approach offers high conversions and exceptional enantioselectivities under mild reaction conditions.[4]

Table 2: Asymmetric Synthesis of (R)-(-)-Methyl Mandelate via Yeast Reduction [4]

| Biocatalyst | Substrate | Substrate Concentration (g/L) | Cell Concentration (g/L) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Saccharomyces cerevisiae 21 | Methyl Benzoylformate | 22 | 150 | 36 | 99.4 | 99.9 |

Applications of this compound in Organic Synthesis

Enantiomerically pure this compound is a versatile intermediate for the synthesis of a variety of chiral molecules.

Synthesis of Chiral Pharmaceuticals and Bioactive Molecules

Both (R)- and (S)-methyl mandelate are crucial intermediates in the synthesis of numerous pharmaceuticals. For instance, they are utilized in the preparation of active pharmaceutical ingredients where the stereochemistry is critical for therapeutic efficacy. The straightforward conversion of the ester and alcohol functionalities allows for diverse synthetic manipulations.

Chiral Derivatizing Agent for NMR Analysis

Mandelic acid and its esters, including this compound, are effective chiral derivatizing agents.[6] They can be reacted with a chiral alcohol or amine of unknown enantiomeric purity to form a mixture of diastereomers. The resulting diastereomers exhibit distinct signals in NMR spectroscopy, allowing for the determination of the enantiomeric excess of the original analyte.[6]

Experimental Protocols

Protocol 1: Kinetic Resolution of Racemic Benzyl Mandelate using Novozym 435[3]

Materials:

-

Racemic benzyl mandelate

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate

-

Toluene

-

Molecular sieves (4Å)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of racemic benzyl mandelate (1.0 g, 4.13 mmol) in toluene (20 mL), add vinyl acetate (0.71 g, 8.26 mmol, 2.0 equivalents).

-

Add Novozym 435 (100 mg, 10% w/w of substrate) and activated molecular sieves (1.0 g).

-

Seal the flask and stir the mixture at 40°C.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

-

Once the desired conversion is reached, filter off the enzyme and molecular sieves. Wash the solids with toluene.

-

Combine the filtrate and washings and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted mandelic acid, followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to isolate the unreacted (R)-benzyl mandelate and the acylated (S)-benzyl mandelate.

Protocol 2: Asymmetric Reduction of Methyl Benzoylformate using Saccharomyces cerevisiae[4]

Materials:

-

Methyl benzoylformate

-

Saccharomyces cerevisiae 21 cells

-

Appropriate growth medium and buffer (pH 5.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Cultivate Saccharomyces cerevisiae 21 cells under optimal growth conditions.

-

Prepare a reaction mixture with a cell concentration of 150 g/L in a suitable buffer at pH 5.0.

-

Add methyl benzoylformate to the cell suspension to a final concentration of 22 g/L.

-

Incubate the reaction mixture at 30°C with agitation for 36 hours.

-

Monitor the conversion of the substrate and the formation of the product by a suitable analytical method (e.g., GC or HPLC).

-

Upon completion, separate the cells from the reaction mixture by centrifugation.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-(-)-methyl mandelate.

-

Purify the product by column chromatography or distillation if necessary.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric reduction of methyl benzoylformate with a chiral NAD(P)H-model compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

A Technical Guide to the Solubility of Methyl Mandelate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl mandelate in common organic solvents. Recognizing the scarcity of readily available quantitative data, this document outlines a detailed experimental protocol for researchers to determine these values accurately. This guide is intended to be a valuable resource for scientists and professionals in drug development and other research fields where this compound is utilized.

Physicochemical Properties of this compound

This compound is the methyl ester of mandelic acid. It is a chiral compound with the following key properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | White to slightly yellow crystalline solid | [2] |

| Melting Point | 54-58 °C | [1] |

| Boiling Point | 135 °C at 12 mmHg | [2] |

Published Solubility Data for this compound

Published quantitative solubility data for this compound in a wide range of common organic solvents is limited. The available data is summarized below.

| Solvent | Type | Solubility | Reference(s) |

| Methanol | Alcohol | 0.1 g/mL (clear solution) | [1][2] |

| Ethanol | Alcohol | Soluble | [3] |

| Diethyl Ether | Ether | Soluble | [3] |

| Chloroform | Halogenated | Sparingly soluble | [4] |

| Water | Aqueous | Slightly soluble | [3] |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for a few hours to let the undissolved solid settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Gravimetric Analysis (Optional but recommended for validation): Record the weight of the collected filtrate and then evaporate the solvent to dryness under controlled conditions (e.g., in a vacuum oven). Weigh the remaining solid this compound.

-

Quantitative Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method (e.g., HPLC).

-

Concentration Determination: Analyze the diluted sample using a validated analytical method to determine the precise concentration of this compound in the saturated solution.

Analytical Quantification of this compound

Accurate quantification of the dissolved this compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a highly suitable technique.

HPLC Method Parameters (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v)[5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection: UV at 212 nm[5]

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Calibration

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration. The concentration of the unknown sample can then be determined from this curve.

Data Presentation

The solubility can be expressed in various units. The most common are:

-

g/100 mL: Grams of solute per 100 milliliters of solvent.

-

g/kg: Grams of solute per kilogram of solvent.

-

mol/L (Molarity): Moles of solute per liter of solution.

-

Mole fraction (χ): Moles of solute divided by the total moles of solute and solvent.

Visualized Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical relationship from experimental data to application.

References

- 1. (±)-methyl mandelate | CAS#:4358-87-6 | Chemsrc [chemsrc.com]

- 2. Methyl DL-mandelate | 4358-87-6 [chemicalbook.com]

- 3. CAS 20698-91-3: Methyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]

- 4. (R)-(-)-Methyl mandelate CAS#: 20698-91-3 [m.chemicalbook.com]

- 5. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for methyl mandelate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Methyl Mandelate

This guide provides a comprehensive overview of the spectroscopic data for this compound (C₉H₁₀O₃), a significant ester of mandelic acid.[1][2] The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data below corresponds to spectra typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43-7.33 | Multiplet | 5H | Aromatic (C₆H₅) |

| 5.18 | Doublet | 1H | Methine (CH-OH) |

| 3.76 | Singlet | 3H | Methyl (O-CH₃) |

| 3.45 | Doublet | 1H | Hydroxyl (OH) |

Data sourced from The Royal Society of Chemistry.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.1 | Carbonyl (C=O) |

| 138.2 | Aromatic (C-ipso) |

| 128.6 | Aromatic (CH) |

| 128.5 | Aromatic (CH) |

| 126.6 | Aromatic (CH) |

| 72.9 | Methine (CH-OH) |

| 53.0 | Methoxy (O-CH₃) |

Data sourced from The Royal Society of Chemistry and ChemicalBook.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3520 | O-H stretch (sharp, monomeric) | Alcohol |

| 3088-3031 | C-H stretch (aromatic) | Aromatic Ring |

| 2995, 2955 | C-H stretch (aliphatic) | Methyl/Methine |

| ~1735 | C=O stretch | Ester |

| 1497, 1456 | C=C stretch (in-ring) | Aromatic Ring |

| 1210, 1125 | C-O stretch | Ester/Alcohol |

Data primarily sourced from matrix isolation FTIR studies.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that results in significant fragmentation, providing a fingerprint of the molecule's structure.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |

| 166 | ~14 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - COOCH₃]⁺ |

| 79 | ~51 | [C₆H₇]⁺ |

| 77 | ~43 | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from PubChem and The Royal Society of Chemistry.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5mm NMR tube.[8] For ¹H NMR, a lower concentration (5-10 mg) is often sufficient, while ¹³C NMR typically requires a more concentrated sample (20-50 mg) due to the lower natural abundance of the ¹³C isotope.[8][9]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

Data Acquisition (¹H NMR) :

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire the spectrum at room temperature.

-

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Typically, 8 to 16 scans are sufficient.

-

-

Data Acquisition (¹³C NMR) :

-

Acquire the spectrum using a standard pulse program with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[11]

-

A longer acquisition time is necessary; the number of scans can range from 128 to 1024 or more, depending on the sample concentration.[11][12]

-

Set a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei.[11]

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[10]

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation : For a liquid sample like this compound, no special preparation is needed. For a solid, a KBr pellet or a Nujol mull can be prepared.[13] The ATR technique is often simplest for liquids.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and the crystal itself.[14]

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing : Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation : Dilute a small amount of this compound in a volatile organic solvent like methanol or dichloromethane. The concentration should be low (typically in the range of µg/mL to ng/mL).

-

Instrumentation : Use a mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[1][15]

-

Data Acquisition :

-

If using GC-MS, inject the sample into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing : The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion ([M]⁺) and the major fragment ions. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.

Visualization of Spectroscopic Workflow

The logical flow of analyzing an organic compound such as this compound using multiple spectroscopic techniques can be visualized as follows.

Caption: Workflow for the structural analysis of this compound.

References

- 1. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. METHYL DL-MANDELATE(771-90-4) 13C NMR spectrum [chemicalbook.com]

- 5. (S)-(+)-Methyl mandelate(21210-43-5) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. rsc.org [rsc.org]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. rsc.org [rsc.org]

A Technical Guide to the Commercial Availability and Analysis of Methyl Mandelate for Researchers and Drug Development Professionals

Introduction

Methyl mandelate, the methyl ester of mandelic acid, is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its importance lies in its bifunctional nature, possessing both a hydroxyl and an ester group attached to a stereogenic center. This allows for the selective introduction of chirality, a critical aspect in modern drug design and development where the stereochemistry of a molecule can dictate its pharmacological activity and safety profile. This technical guide provides an in-depth overview of the commercial availability of this compound, its various suppliers, and detailed experimental protocols for its quality control analysis.

Commercial Availability and Suppliers

This compound is commercially available in three primary forms: the racemic mixture (DL-Methyl mandelate), and the two enantiomers, (S)-(+)-Methyl mandelate and (R)-(-)-Methyl mandelate. The choice of form depends on the specific synthetic route and the desired stereochemistry of the final product. A variety of chemical suppliers offer these compounds in different purities and quantities, ranging from grams for research and development purposes to kilograms for bulk manufacturing.

Below is a summary of representative suppliers and their offerings. Please note that pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Indicative Pricing (USD) |

| Chem-Impex | Methyl-(S)-(+)-mandelate | 21210-43-5 | ≥ 98% (HPLC) | 5g, 25g, 100g, 250g, 1kg | $22.03 (5g) - $1,187.48 (1kg)[1] |

| Chem-Impex | Methyl-(R)-(-)-mandelate | 20698-91-3 | ≥ 98% (HPLC) | 5g, 25g, 100g | $18.53 (5g) - $133.00 (100g)[2] |

| Kono Chem Co., Ltd | Methyl DL-mandelate | 4358-87-6 | 99% BY HPLC | Min. Order: 1 Kilogram | $100.00 - $200.00 / Kilogram |

| Lab Pro Inc. | Methyl DL-Mandelate | 4358-87-6 | Min. 98.0 (GC) | 25g | Price not listed |

| Simson Pharma Limited | This compound | 4358-87-6 | N/A | N/A | Price not listed[3] |

| Manchester Organics | Methyl DL-mandelate | 4358-87-6 | 97% | N/A | Price not listed[4] |

| TCI America (via CP Lab Safety) | Methyl DL-Mandelate | 4358-87-6 | N/A | 500g | Price not listed[5] |

| BioFM (via eBay) | methyl DL-mandelate | 4358-87-6 | 98%+ | N/A | ~$63.00 (pack size not specified)[6] |

| ChemicalBook | (S)-(+)-Methyl mandelate | 21210-43-5 | Varies | 50mg - 1kg | Varies by supplier[7] |

| ChemicalBook | Methyl DL-mandelate | 4358-87-6 | Varies | 100g+ | Varies by supplier[8] |

Experimental Protocols for Quality Control

Ensuring the chemical purity and enantiomeric excess of this compound is crucial for its application in pharmaceutical synthesis. The following are representative experimental protocols for the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) for Enantiomeric Purity

This method is suitable for determining the enantiomeric ratio of this compound.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness is a suitable option.

GC Conditions:

-

Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm, 0.12 µm)

-

Oven Temperature: 140 °C (isothermal)

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 250 °C

-

Carrier Gas: Helium at a constant pressure of 30 psi.

-

Injection Volume: 1 µL

-

Split Ratio: 10:1

Sample Preparation:

-

Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.

-

Perform serial dilutions to obtain a working standard concentration appropriate for the detector's linear range (e.g., 10-100 µg/mL).

Procedure:

-

Inject the prepared sample into the GC system.

-

Record the chromatogram. The two enantiomers, (S)-(+)-methyl mandelate and (R)-(-)-methyl mandelate, should be baseline separated.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of this compound enantiomers.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral HPLC Column: Cellulose or amylose-based CSPs, such as Chiralcel® OD, are known to be effective for separating mandelic acid and its derivatives.

HPLC Conditions (General Guidance):

-

Column: Chiralcel® OD-H (or similar cellulose-based chiral column)

-

Mobile Phase: A mixture of hexane and isopropanol is a common starting point. The ratio can be optimized to achieve baseline separation (e.g., 90:10 or 80:20 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 225 nm or 254 nm

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Record the chromatogram and determine the retention times for each enantiomer.

-

Quantify the enantiomers by integrating the peak areas. The enantiomeric excess can be calculated as described in the GC protocol.

Visualizing the Supply and Analysis Workflow

The following diagrams illustrate the typical supply chain for a specialty chemical like this compound and the general workflow for its quality control analysis.

This compound is a readily available chiral intermediate crucial for the pharmaceutical and chemical industries. A diverse range of suppliers offers various grades and quantities to meet the needs of both small-scale research and large-scale manufacturing. The selection of a suitable supplier should be based on the required enantiomeric purity, quantity, and accompanying analytical documentation. The provided GC and HPLC protocols offer robust methods for the in-house quality control of this compound, ensuring its suitability for its intended synthetic applications. Researchers and drug development professionals can utilize this guide as a starting point for sourcing and qualifying this important chiral building block.

References

- 1. Buy this compound | 4358-87-6 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. asianpubs.org [asianpubs.org]

- 4. rsc.org [rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scilit.com [scilit.com]

- 7. redalyc.org [redalyc.org]

- 8. EP0006539A1 - Process for the preparation of mandelic-acid esters - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Enantiomerically Pure Methyl Mandelate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enantiomerically pure methyl mandelate is a crucial chiral building block in the pharmaceutical and fine chemical industries. It serves as a versatile intermediate for the synthesis of a variety of chiral drugs and bioactive molecules. The stereochemistry of these molecules is often critical to their pharmacological activity and safety. This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure (R)- and (S)-methyl mandelate, focusing on enzymatic resolution and asymmetric synthesis methods.

Methods for the Synthesis of Enantiomerically Pure this compound

Several methods have been developed for the synthesis of enantiomerically pure this compound. The most common and effective strategies include:

-

Enzymatic Kinetic Resolution (EKR): This method utilizes the high enantioselectivity of enzymes, typically lipases, to preferentially catalyze the hydrolysis or transesterification of one enantiomer of racemic this compound, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

-

Whole-Cell Biocatalysis: This approach employs microorganisms, such as baker's yeast (Saccharomyces cerevisiae), for the enantioselective reduction of a prochiral precursor, methyl benzoylformate, to yield enantiomerically enriched this compound.

-

Asymmetric Synthesis: This strategy involves the direct conversion of a prochiral substrate to a single enantiomer of the product using a chiral catalyst or auxiliary.

The choice of method depends on factors such as the desired enantiomer, required enantiomeric excess (ee), scalability, and cost.

Data Presentation

The following tables summarize the quantitative data for different methods of synthesizing enantiomerically pure this compound.

Table 1: Enzymatic Kinetic Resolution of Racemic this compound

| Enzyme/Biocatalyst | Method | Substrate | Product(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Novozym 435 (Immobilized Candida antarctica lipase B) | Hydrolysis | Racemic this compound | (R)-Mandelic acid & (S)-Methyl mandelate | ~50 (for each) | >99 (for S-acid) | [1] |

| Cell surface-displayed lipase (E. coli) | Hydrolysis | Racemic this compound | (S)-Mandelic acid & (R)-Methyl mandelate | 48 (for S-acid) | 99 (for S-acid) | N/A |

| Dactylosporangium esterase DAEst6 | Hydrolysis | Racemic this compound | (R)-Methyl mandelate | 49 | 99 | [2] |

Table 2: Asymmetric Reduction of Methyl Benzoylformate

| Biocatalyst/Catalyst | Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Saccharomyces cerevisiae 21 | Whole-cell reduction | Methyl benzoylformate | (R)-(-)-Methyl mandelate | 99.4 | 99.9 | [3] |

| Saccharomyces cerevisiae LH1 | Whole-cell reduction | Methyl benzoylformate | (R)-(-)-Methyl mandelate | 94.3 | 95 | [4] |

| Thermophilic NADH-dependent alcohol dehydrogenase | Enzymatic reduction | Methyl benzoylformate | (R)-(-)-Methyl mandelate | N/A | 92 | [2] |

| Chiral NAD(P)H-model compound | Chemical reduction | Methyl benzoylformate | This compound | Quantitative | 97 | [5] |

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound using Novozym 435

This protocol describes the kinetic resolution of racemic this compound via hydrolysis catalyzed by Novozym 435 to produce (R)-mandelic acid and unreacted (S)-methyl mandelate.

Materials:

-

Racemic this compound

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Phosphate buffer (50 mM, pH 7.0)

-

Heptane

-

Ethyl acetate

-

Dilute HCl

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve racemic this compound (e.g., 1 mmol) in a suitable organic solvent (e.g., 20 mL of heptane).

-

Add phosphate buffer (e.g., 2 mL of 50 mM, pH 7.0). This creates a two-phase system which is common for such reactions.[6]

-

Add Novozym 435 (e.g., 50 mg).[6]

-

Stir the mixture at a constant temperature (e.g., 40-50°C).[6]

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

-

Separate the organic and aqueous layers.

-

To isolate the (S)-methyl mandelate, wash the organic layer with saturated NaHCO₃ solution to remove any unreacted mandelic acid, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

To isolate the (R)-mandelic acid, acidify the aqueous layer with dilute HCl and extract with ethyl acetate.[6] Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the products further by column chromatography if necessary.

Protocol 2: Asymmetric Synthesis of (R)-(-)-Methyl Mandelate using Saccharomyces cerevisiae

This protocol details the asymmetric reduction of methyl benzoylformate to (R)-(-)-methyl mandelate using whole cells of Saccharomyces cerevisiae.

Materials:

-

Methyl benzoylformate

-

Saccharomyces cerevisiae (e.g., strain 21)

-

Glucose

-

Yeast extract

-

Peptone

-

Phosphate buffer (pH 5.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Yeast Culture Preparation: Culture Saccharomyces cerevisiae in a suitable medium (e.g., YPD medium containing glucose, yeast extract, and peptone) at 30°C with shaking until the desired cell density is reached.

-

Cell Harvesting: Harvest the yeast cells by centrifugation and wash them with phosphate buffer (pH 5.0).

-

Biotransformation: Resuspend the yeast cells in a reaction buffer (e.g., phosphate buffer with glucose as a co-substrate) to a final cell concentration of 150 g/L (wet weight).[3]

-

Add methyl benzoylformate to the cell suspension to a final concentration of 22 g/L.[3]

-

Incubate the reaction mixture at 30°C and pH 5.0 with gentle agitation for 36 hours.[3]

-

Monitor the reaction progress by TLC or HPLC.

-

Product Extraction: After the reaction is complete, separate the cells by centrifugation.

-

Extract the supernatant with ethyl acetate.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-(-)-methyl mandelate.

-

Purify the product by column chromatography on silica gel.

Mandatory Visualization

Caption: Synthetic routes to enantiomerically pure this compound.

Caption: Experimental workflow for Enzymatic Kinetic Resolution.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric reduction of methyl benzoylformate with a chiral NAD(P)H-model compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic Methyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic mixtures is a cornerstone in the synthesis of enantiomerically pure compounds, which are critical in the pharmaceutical industry. One of the most efficient and environmentally benign methods for achieving this is through enzyme-catalyzed reactions. Lipases (EC 3.1.1.3), a class of hydrolases, have demonstrated remarkable utility in this area due to their stereoselectivity, broad substrate specificity, and stability in organic solvents.[1][2]

This document provides detailed application notes and experimental protocols for the lipase-catalyzed kinetic resolution of racemic methyl mandelate. This process yields enantiomerically enriched mandelic acid and its corresponding ester, both of which are valuable chiral building blocks in the synthesis of various active pharmaceutical ingredients. The two primary strategies discussed are enantioselective hydrolysis and transesterification.

Principle of the Reaction

The kinetic resolution of racemic this compound relies on the principle that a chiral catalyst (lipase) reacts at different rates with the two enantiomers of the racemic substrate. In this case, the lipase will selectively catalyze the hydrolysis or transesterification of one enantiomer (e.g., the (R)-enantiomer) at a much higher rate than the other (the (S)-enantiomer), leading to a mixture of an unreacted, enantiomerically enriched ester and a product with high enantiomeric purity.

Quantitative Data Summary

The efficiency of lipase-catalyzed kinetic resolution is typically evaluated based on the enantiomeric excess of the substrate (ee_s) and the product (ee_p), as well as the conversion rate (c). The enantiomeric ratio (E) is a measure of the enzyme's selectivity. The following table summarizes representative data from various studies on the kinetic resolution of mandelic acid derivatives.

| Lipase Source | Reaction Type | Substrate | Acyl Donor/Medium | Temp (°C) | Time (h) | Conversion (%) | ee_p (%) | E-value | Reference |

| Cell surface-displayed lipase | Hydrolysis | Racemic this compound | Tris buffer (pH 8.0) | 37 | - | - | 99 ((S)-mandelic acid) | 292 | [3] |

| Pseudomonas cepacia lipase (PCL) immobilized on UiO-67(Zr) | Transesterification | (R, S)-4-chloromandelic acid | Vinyl acetate in MTBE | 55 | 18 | 47.6 | 98.7 | - | [4] |

| Pseudomonas sp. lipase | Transesterification | (R, S)-2-methyl-1-pentanol | Vinyl acetate in CH2Cl2 | 30 | - | - | - | >100 | [5] |

| Aspergillus niger lipase (immobilized) | Hydrolysis | Racemic Carvedilol intermediate | Aqueous phosphate buffer | - | 96 | 46 | >98 | >200 | [1] |

| Candida antarctica lipase B (CAL-B) | Hydrolysis | Morita-Baylis-Hillman acetates | Phosphate buffer/acetone | 25-30 | - | ~50 | >99 | >200 | [6][7] |

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis of Racemic this compound

This protocol describes the lipase-catalyzed hydrolysis of one enantiomer of this compound to the corresponding mandelic acid, leaving the unreacted ester enantiomerically enriched.

Materials:

-